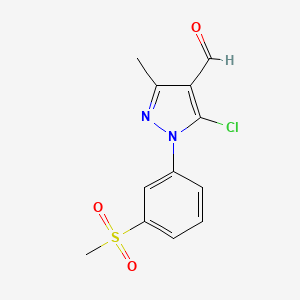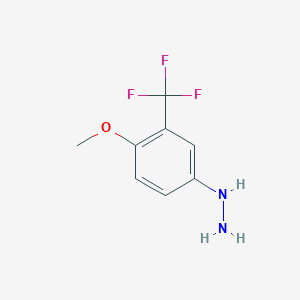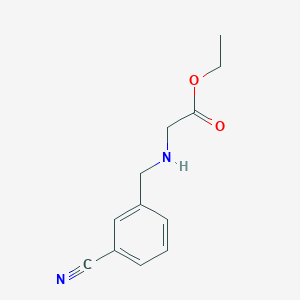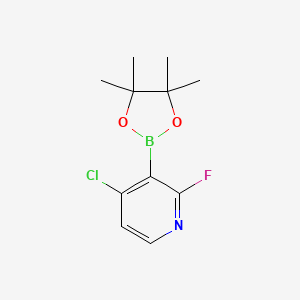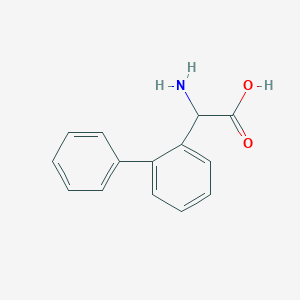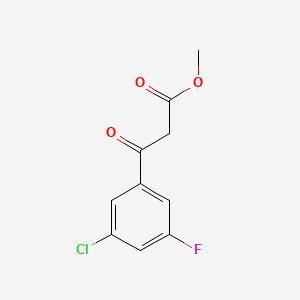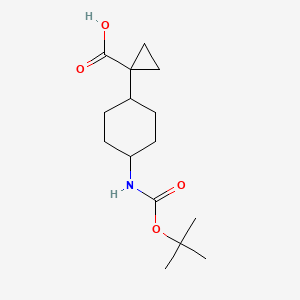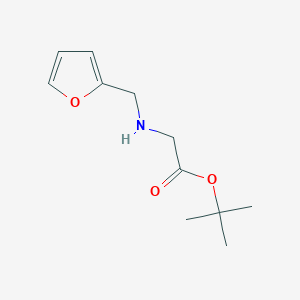
tert-Butyl (furan-2-ylmethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate: is an organic compound that features a furan ring, an amino group, and a tert-butyl ester This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate typically involves the reaction of furan-2-carbaldehyde with tert-butyl glycinate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium triacetoxyborohydride and acetic acid .
Industrial Production Methods: Industrial production of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine intermediate can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Furan-2-carbaldehyde: Shares the furan ring but lacks the amino and tert-butyl ester groups.
tert-Butyl glycinate: Contains the tert-butyl ester but lacks the furan ring.
Furan-2-carboxylic acid: Similar oxidation product of the furan ring.
Uniqueness: tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate is unique due to its combination of a furan ring, an amino group, and a tert-butyl ester. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
tert-butyl 2-(furan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)8-12-7-9-5-4-6-14-9/h4-6,12H,7-8H2,1-3H3 |
Clé InChI |
INYHYYUBMWJOIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


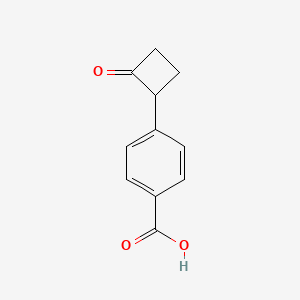
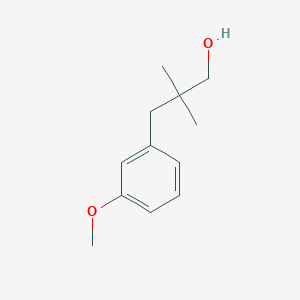
![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
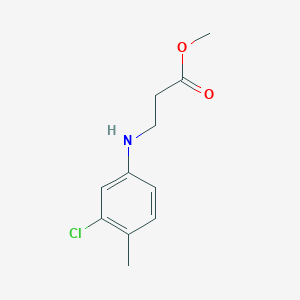
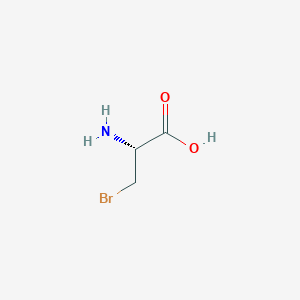
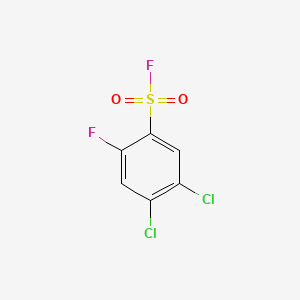
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
